molecular formula C8H8F3N3O B1451270 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1566706-02-2

2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Cat. No.: B1451270
CAS No.: 1566706-02-2
M. Wt: 219.16 g/mol
InChI Key: TUMXCLQKZZHFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one is a heterocyclic compound that contains a trifluoromethyl group. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique properties to the compound, making it a valuable target for synthetic and medicinal chemists.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with epidermal growth factor receptor (EGFR), a protein that is crucial for cell growth and differentiation . The interaction between this compound and EGFR involves binding to the active site of the receptor, thereby inhibiting its activity and leading to reduced cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, particularly in human gastric carcinoma cell lines . Additionally, it influences cell signaling pathways by inhibiting the activity of protein kinases, which are essential for cell growth, differentiation, and metabolism . The compound also affects gene expression by downregulating the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes, such as EGFR and protein kinases . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in cell proliferation and an increase in apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The effects may vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine the optimal dosage for therapeutic applications. In rodent models, the compound has been shown to exhibit dose-dependent effects, with higher doses leading to increased inhibition of tumor growth and enhanced apoptosis . At very high doses, the compound may cause toxic effects, including liver and kidney damage . Therefore, careful dosage optimization is necessary to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis . By inhibiting DHODH, the compound can disrupt the production of pyrimidine nucleotides, leading to reduced DNA and RNA synthesis in rapidly proliferating cells . This disruption contributes to the compound’s anticancer effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on target enzymes and proteins . The distribution of the compound within tissues may vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in metabolic pathways, while in the nucleus, it can modulate gene expression by binding to transcription factors and other regulatory proteins . The localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one typically involves the construction of the pyrimidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a trifluoromethyl ketone can lead to the formation of the desired pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process . These methods allow for better control over reaction conditions and can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives. Substitution reactions can lead to a wide variety of functionalized pyrimidine compounds .

Scientific Research Applications

2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrimidines and related heterocycles. Examples include:

Uniqueness

The uniqueness of 2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern and the presence of the tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one core. This structure imparts distinct chemical and biological properties that differentiate it from other trifluoromethyl-substituted compounds .

Properties

IUPAC Name

2-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)5-4-6(15)14-3-1-2-12-7(14)13-5/h4H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMXCLQKZZHFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=CC(=O)N2C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 2
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 3
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 5
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 6
2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.